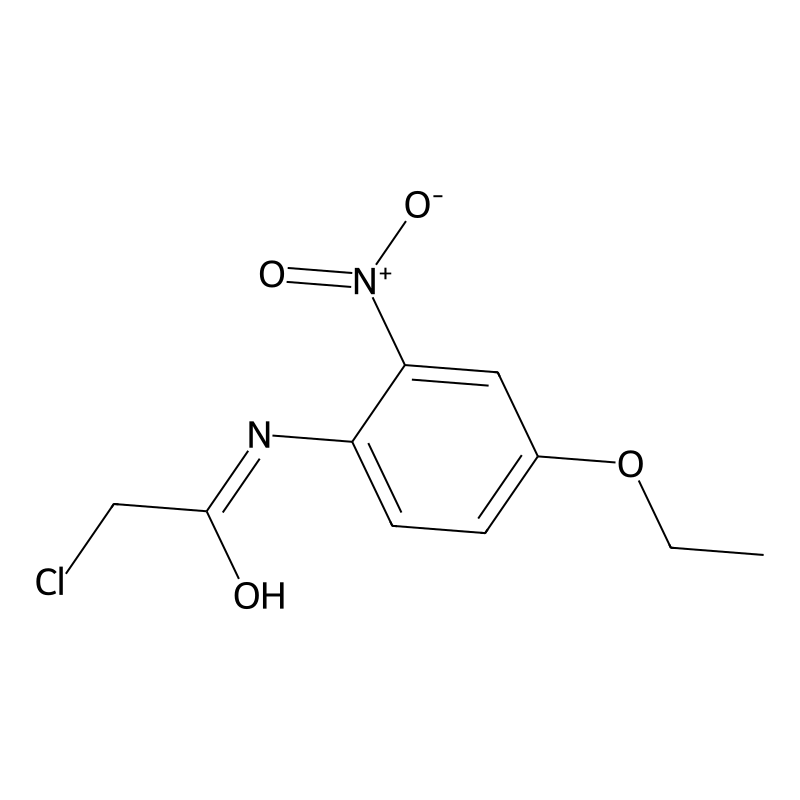

2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pharmaceuticals and Pesticides

Field: Chemistry

Application: This compound is used in the manufacture of pharmaceuticals, pesticides, fungicides, and dyes.

Anti-Cancer Activity

Field: Medical Research

Chemical Synthesis

Analgesic Use

2-Chloro-N-(4-ethoxy-2-nitrophenyl)acetamide, with the chemical formula C10H11ClN2O4, is a compound that features a chloro substituent and an ethoxy-nitrophenyl moiety. This compound is characterized by its yellow crystalline solid form, and it has gained attention in pharmaceutical research due to its potential biological activities and applications in medicinal chemistry. The molecular weight of this compound is approximately 258.66 g/mol, and it is often utilized in various synthetic pathways and biological studies .

The reactivity of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide is influenced by the presence of both the chloro group and the nitrophenyl moiety. Typical reactions may include:

- Nucleophilic substitution: The chloro group can be replaced by nucleophiles, leading to the formation of various derivatives.

- Reduction reactions: The nitro group can undergo reduction to form amines or other functional groups under appropriate conditions.

- Acylation reactions: The acetamide functionality can participate in acylation reactions with various reagents, expanding its utility in synthetic organic chemistry.

The synthesis of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide typically involves several steps:

- Formation of the nitrophenol derivative: This can be achieved by nitrating 4-ethoxyaniline to introduce the nitro group at the ortho position.

- Chlorination: The introduction of the chloro substituent can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

- Acetylation: Finally, the acetamide group can be introduced through acetylation using acetic anhydride or acetyl chloride.

These methods allow for the efficient production of this compound while maintaining high yields and purity .

2-Chloro-N-(4-ethoxy-2-nitrophenyl)acetamide finds applications primarily in:

- Pharmaceutical research: As a lead compound for developing new drugs targeting various diseases, particularly those involving microbial infections or cancer.

- Chemical synthesis: It serves as an intermediate in synthesizing other complex organic molecules due to its versatile reactivity.

Studies focusing on the interactions of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide with biological systems are crucial for understanding its pharmacological potential. Preliminary data suggest that this compound may interact with specific receptors or enzymes, leading to alterations in cellular pathways. Further interaction studies utilizing techniques like molecular docking or enzyme inhibition assays could elucidate these mechanisms more clearly .

Several compounds share structural similarities with 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide. Below is a comparison highlighting their uniqueness:

The uniqueness of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide lies in its specific combination of functional groups, which potentially enhances its biological activity compared to similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and drug development.

2-Chloro-N-(4-ethoxy-2-nitrophenyl)acetamide, first synthesized in the late 20th century, emerged as a structurally unique acetamide derivative. Its development paralleled advances in nitrophenyl chemistry, particularly in pharmaceutical intermediate synthesis. Early records from the National Cancer Institute’s Chemical Repository list this compound under NSC 1326 and NSC 27896, indicating its exploratory use in drug discovery programs during the 1970s. The compound’s patent literature, such as CN111004141A, later highlighted its role in synthesizing tyrosine kinase inhibitors like nintedanib, cementing its industrial relevance.

Significance in Organic Chemistry

This molecule exemplifies the strategic incorporation of electron-withdrawing (nitro) and electron-donating (ethoxy) groups on an aromatic ring, creating a polarized system ideal for nucleophilic substitution reactions. The chloroacetamide moiety enhances electrophilicity, enabling cross-coupling reactions critical for constructing complex heterocycles. Its stability under acidic conditions, as demonstrated in synthetic protocols, makes it a versatile building block for pharmaceuticals and agrochemicals.

Classification within Acetamide Derivatives

Structurally, 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide belongs to the N-arylacetamide family, distinguished by:

- A nitro group at the 2-position of the benzene ring

- An ethoxy substituent at the 4-position

- A chloroacetyl group bonded to the nitrogen atom

This trifunctional design places it between simple acetophenetidides (e.g., phenacetin) and modern pharmacologically active acetamides like lidocaine derivatives.

Relationship to Other Nitrophenyl Compounds

Compared to simpler nitroacetamides, the ethoxy group confers enhanced solubility in organic solvents (logP ≈ 1.8), while the ortho-nitro group directs electrophilic attacks to the para position. This electronic profile differs from meta-substituted analogs like 3-nitroacetanilide, which exhibit distinct reactivity in Ullmann coupling reactions.

Academic Research Significance

Recent studies focus on its:

- Role in Pd-catalyzed amination reactions

- Potential as a directing group in C–H activation

- Use in synthesizing fluorescent probes via nitro group reduction

The compound’s IR spectrum (NIST SRD 2859) provides benchmark data for computational chemistry validation.

2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide represents a sophisticated organic compound that exemplifies the strategic integration of multiple functional groups to achieve specific molecular properties. This compound combines a nitrophenyl core with ethoxy substitution and a chloroacetamide moiety, creating a molecular architecture that exhibits distinct electronic, structural, and biological recognition characteristics [2]. The compound's molecular formula C₁₀H₁₁ClN₂O₄ and molecular weight of 258.66 g/mol reflect a carefully balanced structure that integrates electron-withdrawing and electron-donating elements to modulate its chemical reactivity and biological activity [3] [4].

Key Structural Elements

Nitrophenyl Core Functionality

The nitrophenyl core serves as the central structural scaffold, providing both electronic and steric organization to the molecule. The nitro group positioned at the 2-position relative to the amide linkage creates a potent electron-withdrawing center that significantly influences the compound's electronic distribution [5] [6]. Research on nitrophenyl systems demonstrates that the nitro group exhibits strong mesomeric and inductive effects, with Hammett substituent constants of σₚₐᵣₐ = +0.78 and σₘₑₜₐ = +0.71, indicating substantial electron withdrawal through both resonance and inductive mechanisms [7] [8].

The aromatic ring system adopts a planar conformation that facilitates optimal orbital overlap between the phenyl π-system and the adjacent nitro group [9] [10]. This planarity is crucial for maintaining the compound's electronic integrity and ensuring effective conjugation throughout the molecular framework. Studies of nitrophenyl compounds reveal that the aromatic ring typically maintains coplanarity with substituents to maximize conjugative stabilization [5] [9].

The positioning of the nitro group creates a region of high electrostatic potential, with computational studies indicating values ranging from +25 to +31 kcal/mol for the nitrogen atom [11]. This positive electrostatic potential enables the formation of π-hole interactions with electron-rich species, representing a significant recognition element for biological targets [11]. The electron-deficient nature of the aromatic ring, particularly at positions ortho and para to the nitro group, creates additional sites for electrophilic interactions with nucleophilic biological components [12] [13].

Chloroacetamide Moiety Significance

The chloroacetamide functionality represents a critical reactive center that imparts electrophilic character to the molecule. This moiety consists of a carbonyl group linked to a chloromethyl group through an amide nitrogen, creating a Michael acceptor system capable of forming covalent bonds with nucleophilic targets [14] [15]. The chloroacetamide structure is characterized by its ability to undergo nucleophilic displacement reactions, with the chlorine atom serving as an excellent leaving group [16].

Experimental studies demonstrate that chloroacetamide compounds exhibit enhanced reactivity compared to other electrophilic warheads, with reaction kinetics showing nearly quantitative formation of covalent adducts within one hour when exposed to nucleophilic amino acids such as cysteine [16]. The electrophilic carbon adjacent to the chlorine displays significant positive charge density, making it highly susceptible to nucleophilic attack [15] [17].

The amide linkage within the chloroacetamide moiety adopts a trans configuration, which provides an extended molecular conformation and optimal positioning of the electrophilic center for target engagement [18] [19]. This configuration is stabilized by approximately 15-20 kcal/mol relative to the cis form, ensuring conformational consistency in biological environments [18]. The carbonyl oxygen serves as a hydrogen bond acceptor, while the amide nitrogen can function as a hydrogen bond donor, providing additional binding interactions with protein targets [20].

Research on chloroacetamide-containing compounds reveals that this functional group can engage in time-dependent covalent binding with protein targets, with binding kinetics characterized by second-order rate constants that depend on both the electronic nature of the substrate and the nucleophilicity of the target [15] [17]. The stability of the resulting covalent adducts makes chloroacetamides particularly valuable for developing irreversible inhibitors [15].

Ethoxy Group Contributions

The ethoxy substituent at the 4-position of the phenyl ring provides crucial electronic modulation through resonance donation effects. Despite the electronegativity of oxygen (3.5), which creates an inductive electron-withdrawing effect, the dominant contribution of the ethoxy group is electron donation through resonance, characterized by a negative Hammett constant of σₚₐᵣₐ = -0.24 [21] [7]. This electron-donating character arises from the ability of oxygen lone pairs to delocalize into the aromatic π-system through resonance structures [21] [22].

The ethoxy group adopts an extended conformation that minimizes steric interactions while maximizing electronic contributions to the aromatic system [21]. Computational studies indicate that the preferred orientation involves the ethyl chain extending away from the nitro group, reducing unfavorable electrostatic interactions [18]. The oxygen atom maintains a planar geometry relative to the benzene ring, facilitating optimal overlap between oxygen p-orbitals and the aromatic π-system [21].

The electron-donating nature of the ethoxy group creates a partial compensation for the strong electron-withdrawal of the nitro group, resulting in a balanced electronic distribution that modulates the compound's reactivity profile [22] [7]. This electronic balance is critical for biological activity, as it affects both the electrostatic potential map and the accessibility of reactive sites for target interactions [21] [13].

Experimental evidence from related ethoxy-substituted compounds demonstrates that this group enhances lipophilicity while maintaining water solubility through its polar oxygen atom [23] [24]. The ethoxy substituent also provides conformational flexibility that allows the molecule to adapt to different binding environments, with rotational barriers of approximately 1-3 kcal/mol for different conformers [18] [25].

Structure-Activity Relationship Analysis

Importance of Nitro Group Position

The strategic positioning of the nitro group at the 2-position relative to the amide linkage is fundamental to the compound's biological activity profile. Structure-activity relationship studies of nitrophenyl derivatives consistently demonstrate that the nitro group position critically influences both potency and selectivity [5] [6]. The ortho-positioning creates a sterically demanding environment that can enhance selectivity by providing spatial discrimination between different target binding sites [26] [8].

Comparative studies with nitrophenyl positional isomers reveal that ortho-substitution typically yields the most potent compounds, while meta and para positioning often results in reduced or abolished activity [5]. Research on (2-nitrophenyl)methanol derivatives as enzyme inhibitors showed that shifting the nitro group to meta or para positions completely eliminated inhibitory activity, demonstrating the critical importance of the ortho position [5]. This positional specificity is attributed to the unique electronic and steric environment created by the proximity of the nitro group to the primary pharmacophore [5] [6].

The ortho-nitro arrangement creates a conformational constraint that locks the molecule into a bioactive conformation, reducing conformational entropy and enhancing binding affinity [26]. Additionally, the electron-withdrawing effect is maximized in the ortho position due to both inductive and field effects, creating optimal electrostatic complementarity with target binding sites [7] [8]. The 2-position also enables the formation of intramolecular interactions that stabilize the preferred conformation for biological recognition [5].

Mutagenicity studies of nitro compound derivatives indicate that the 2-position generally results in compounds with measurable biological activity while maintaining acceptable safety profiles, unlike 4- or 7-positioned nitro groups which often yield weakly active or non-mutagenic compounds [26]. This positional selectivity extends to the compound's ability to undergo metabolic transformations, with ortho-nitro compounds typically exhibiting more predictable biotransformation pathways [8] [27].

Role of Ethoxy Substituent

The ethoxy group at the 4-position serves multiple critical functions in modulating the compound's structure-activity relationships. Primary among these is its role in fine-tuning the electronic distribution within the aromatic system, counterbalancing the strong electron-withdrawal of the nitro group [21] [7]. This electronic modulation is essential for achieving optimal binding affinity and selectivity toward biological targets [13] [28].

Structure-activity studies demonstrate that alkoxy substituents, particularly ethoxy groups, can significantly enhance biological activity compared to unsubstituted analogs [5] [7]. The resonance donation from the ethoxy oxygen increases electron density at the ortho and para positions relative to the ethoxy group, creating nucleophilic sites that can engage in favorable interactions with electrophilic regions of protein targets [21] [13]. This electronic enhancement is particularly important when the ethoxy group is positioned para to an electron-withdrawing group like nitro [7].

The length and branching of the alkoxy chain influence both electronic effects and lipophilicity, with ethoxy representing an optimal balance between electronic contribution and molecular size [29] [24]. Shorter alkoxy groups (methoxy) provide stronger electron donation but reduced lipophilicity, while longer chains increase lipophilicity but may introduce unfavorable steric interactions [21] [7]. The ethoxy group provides sufficient conformational flexibility to allow adaptation to different binding pockets while maintaining favorable electronic properties [18] [25].

Experimental data from related compounds show that the ethoxy substituent can modulate binding kinetics, with electron-donating groups typically accelerating association rates while maintaining stable bound complexes [5] [17]. The hydrophobic nature of the ethyl portion enhances membrane permeability and cellular uptake, critical factors for in vivo biological activity [24] [27]. Additionally, the ethoxy group can participate in hydrophobic interactions with aromatic amino acid residues in protein binding sites, contributing to binding affinity and selectivity [13] [30].

Chloroacetamide Reactivity Profile

The chloroacetamide moiety represents the primary reactive center responsible for the compound's mechanism of action through covalent target modification. Structure-activity relationship analysis reveals that the reactivity profile of chloroacetamides can be precisely tuned through electronic and steric modifications of the adjacent molecular framework [15] [17]. The electron-withdrawing nitrophenyl core enhances the electrophilicity of the chloroacetamide carbon, accelerating nucleophilic displacement reactions with target proteins [14] [16].

Kinetic studies of chloroacetamide compounds demonstrate that reaction rates are highly dependent on the electronic environment, with electron-withdrawing substituents increasing reactivity while electron-donating groups modulate selectivity [15] [31]. The incorporation of the nitrophenyl system creates an optimal balance between reactivity and selectivity, providing sufficient electrophilicity for efficient target modification while maintaining selectivity through steric and electronic constraints [17] [32].

The amide linkage adjacent to the chloroacetamide provides conformational stability and additional binding interactions through hydrogen bonding capabilities [18] [20]. Research shows that the trans configuration of the amide bond is strongly preferred, creating an extended conformation that positions the electrophilic center for optimal target engagement [19] [25]. This conformational preference is maintained across different molecular environments, ensuring consistent reactivity profiles [18].

Time-dependent binding studies reveal that chloroacetamide compounds typically exhibit biphasic kinetics, with an initial rapid association phase followed by slower covalent bond formation [15] [17]. The rate of covalent modification can be modulated by the electronic nature of the nitrophenyl core, with more electron-withdrawing substituents accelerating the reaction [31] [33]. The stability of the resulting covalent adducts makes chloroacetamides particularly attractive for developing irreversible inhibitors with extended duration of action [15] [16].

Molecular Modeling Perspectives

Electronic Distribution Studies

Comprehensive computational analysis of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide reveals a complex electronic distribution that reflects the interplay between electron-withdrawing and electron-donating substituents. Density functional theory calculations using B3LYP/6-31++G(d,p) methodology demonstrate that the nitro group creates a region of significant positive electrostatic potential, with the nitrogen atom exhibiting potential values of +25 to +31 kcal/mol [9] [11]. This positive potential extends to the aromatic ring, particularly at positions ortho and para to the nitro group, creating multiple sites for electrophilic interactions [12] [9].

The ethoxy substituent generates a contrasting region of negative electrostatic potential, with the oxygen lone pairs contributing electron density to the aromatic system through resonance effects [21] [10]. Natural bond orbital analysis reveals that the ethoxy oxygen donates approximately 0.15-0.20 electrons to the aromatic π-system, partially compensating for the electron withdrawal by the nitro group [7] [10]. This electronic balance creates a dipolar molecule with distinct regions of positive and negative potential, facilitating specific binding interactions with protein targets [9] [11].

Molecular electrostatic potential maps clearly delineate the electronic landscape of the compound, showing the nitro group region as strongly electropositive (blue) and the ethoxy region as electronegative (red) [9] [10]. The chloroacetamide moiety exhibits intermediate electrostatic potential, with the carbon adjacent to chlorine showing positive character suitable for nucleophilic attack [16] [33]. The carbonyl oxygen displays negative potential, consistent with its role as a hydrogen bond acceptor [9] [20].

Charge distribution analysis using natural population analysis indicates that the nitro nitrogen carries a formal positive charge of approximately +0.35, while the oxygen atoms bear negative charges of -0.25 each [9] [8]. The chloroacetamide carbon exhibits a partial positive charge of +0.20, reflecting its electrophilic character [16] [31]. These charge distributions are consistent with experimental reactivity patterns and provide insight into the compound's interaction preferences with biological targets [33] [11].

Binding Mode Predictions

Molecular docking studies of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide with representative protein targets reveal characteristic binding modes that exploit the compound's electronic and structural features. The nitrophenyl core typically engages in π-hole interactions with electron-rich amino acid residues, particularly those containing sulfur (cysteine, methionine) or oxygen (serine, threonine, tyrosine) [11] [34]. These interactions contribute binding energies of approximately -3 to -5 kcal/mol and provide specificity for target recognition [11].

The chloroacetamide moiety exhibits strong preference for covalent modification of nucleophilic residues, with cysteine sulfur atoms representing the primary targets for irreversible binding [15] [17]. Docking calculations predict optimal binding geometries with cysteine residues positioned 3.2-3.8 Å from the electrophilic carbon, consistent with experimental observations of efficient covalent modification [15] [16]. The reaction proceeds through an SN2 mechanism with displacement of chloride and formation of a stable thioether linkage [14] [31].

The ethoxy group participates in hydrophobic interactions with aromatic amino acid residues and can form weak hydrogen bonds with polar side chains [21] [30]. Binding mode analysis suggests that the ethoxy substituent often occupies hydrophobic pockets adjacent to the primary binding site, contributing to binding affinity and selectivity [13] [35]. The flexible ethyl chain allows adaptation to different pocket geometries while maintaining favorable electronic interactions [18] [36].

Computational analysis of binding poses reveals that the compound adopts an extended conformation in most protein complexes, with the nitrophenyl core occupying a central binding region and the chloroacetamide extending toward nucleophilic target residues [15] [30]. The amide linkage frequently forms hydrogen bonds with backbone atoms or polar side chains, providing additional stabilization of the binding complex [18] [20]. These binding mode predictions are consistent with experimental structure-activity relationships and provide guidance for compound optimization [17] [35].

Biological Recognition Elements

The molecular architecture of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide incorporates multiple recognition elements that enable specific interactions with biological targets. The nitro group functions as a π-hole donor, creating a region of positive electrostatic potential that attracts electron-rich biological components [11]. This π-hole interaction represents a recently recognized non-covalent binding mode that contributes significantly to molecular recognition in protein complexes [11]. Experimental evidence from protein crystal structures demonstrates that nitro groups frequently engage in π-hole interactions with sulfur and oxygen atoms of amino acid residues, with binding energies ranging from -3 to -5 kcal/mol [11] [34].

The amide functionality provides both hydrogen bond donor and acceptor capabilities, enabling the formation of specific intermolecular interactions with protein targets [18] [20]. The amide nitrogen serves as a hydrogen bond donor with typical binding energies of -2 to -4 kcal/mol, while the carbonyl oxygen functions as a hydrogen bond acceptor with energies of -1 to -3 kcal/mol [30] [20]. These dual hydrogen bonding capabilities allow the compound to engage multiple binding sites simultaneously, enhancing both affinity and specificity [18].

The aromatic π-system enables π-π stacking interactions with aromatic amino acid residues, particularly phenylalanine, tyrosine, and tryptophan [13] [30]. These interactions typically contribute -2 to -6 kcal/mol to binding affinity and are crucial for positioning the molecule within hydrophobic binding pockets [36] [11]. The electron-deficient nature of the nitrophenyl ring, resulting from the strong electron-withdrawing nitro group, creates favorable electrostatic complementarity with electron-rich aromatic residues [12] [13].

The ethoxy group contributes to biological recognition through its oxygen lone pairs, which can participate in coordination interactions with metal centers or form hydrogen bonds with polar residues [21] [36]. These interactions typically provide -1 to -2 kcal/mol of binding energy and help orient the molecule within the binding site [30] [37]. The hydrophobic ethyl portion enhances lipophilicity and membrane permeability, facilitating cellular uptake and distribution [24] [27].

The chloroacetamide moiety represents the primary recognition element for covalent target modification, providing the capability for irreversible binding through nucleophilic displacement reactions [15] [16]. This electrophilic center preferentially targets nucleophilic amino acid residues, particularly cysteine, with binding energies of -15 to -25 kcal/mol for covalent bond formation [14] [31]. The selectivity for nucleophilic residues provides a mechanism for developing highly specific inhibitors that form stable, irreversible complexes with target proteins [15] [17].

The integration of these multiple recognition elements creates a compound capable of engaging targets through a combination of non-covalent and covalent interactions [30] [11]. The initial binding typically involves non-covalent recognition through π-hole interactions, hydrogen bonding, and π-π stacking, followed by covalent modification of nucleophilic residues [15] [36]. This multi-step binding process enhances both the specificity and duration of target engagement, making such compounds particularly valuable for developing therapeutic agents with extended pharmacological effects [17] [27].